molecular formula C10H24IN B15052460 Decan-1-amine hydroiodide

Decan-1-amine hydroiodide

Cat. No.: B15052460
M. Wt: 285.21 g/mol
InChI Key: ANGXTHKGHPNXFR-UHFFFAOYSA-N
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Description

Decan-1-amine hydroiodide is a hydrohalide salt derived from the primary amine decan-1-amine (C₁₀H₂₃N) and hydroiodic acid (HI). This compound is likely utilized in organic synthesis as an intermediate, similar to other hydrohalide salts employed in the preparation of selenocarbamate derivatives . Its molecular formula is C₁₀H₂₄IN, with a molecular weight of approximately 285.21 g/mol (calculated from decan-1-amine [157.3 g/mol] + HI [127.91 g/mol]).

Properties

Molecular Formula

C10H24IN

Molecular Weight

285.21 g/mol

IUPAC Name

decan-1-amine;hydroiodide

InChI

InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H

InChI Key

ANGXTHKGHPNXFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decan-1-amine hydroiodide can be synthesized through the reaction of decan-1-amine with hydroiodic acid. The reaction typically involves the following steps:

  • Dissolve decan-1-amine in an appropriate solvent such as ethanol.
  • Slowly add hydroiodic acid to the solution while maintaining a controlled temperature.
  • Allow the reaction to proceed until the formation of this compound is complete.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: It can be reduced to decan-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Decanamide or decanenitrile.

    Reduction: Decan-1-amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Decan-1-amine hydroiodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential role in modifying biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of decan-1-amine hydroiodide involves its ability to act as a nucleophile due to the presence of the amine group. It can participate in various chemical reactions by donating its lone pair of electrons. The hydroiodide ion can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halide Variation: 10-Bromodecan-1-amine Hydrobromide

  • Structure and Formula : C₁₀H₂₃Br₂N (10-bromodecan-1-amine hydrobromide) vs. C₁₀H₂₄IN (decan-1-amine hydroiodide).
  • Key Differences: The bromide analogue has a lower molecular weight (329.04 g/mol vs. 285.21 g/mol) due to bromine’s smaller atomic mass compared to iodine .
  • Applications : Both are likely used as intermediates in organic synthesis, but their reactivity may differ due to halide leaving-group tendencies .

Chain Length Variation: 1-Aminoundecane (Undecylamine)

  • Structure and Formula: C₁₁H₂₅N (1-aminoundecane) vs. C₁₀H₂₃N (decan-1-amine).
  • Molecular weight: 171.33 g/mol (1-aminoundecane) vs. 157.3 g/mol (decan-1-amine) .
  • Hydroiodide Salt Implications: The hydroiodide salt of 1-aminoundecane would have a higher molecular weight (~299.24 g/mol) and altered solubility profiles compared to this compound.

Functional Group Variation: Decanamide

  • Structure and Formula: C₁₀H₂₁NO (decanamide) vs. C₁₀H₂₄IN (this compound).
  • Key Differences: Basicity: Decanamide is non-basic due to the amide group, whereas this compound is a strong acid salt of a basic amine . Solubility: Amides are generally less soluble in acidic aqueous solutions compared to amine hydrohalides. Molecular Weight: 171.28 g/mol (decanamide) vs. 285.21 g/mol (this compound) .

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C₁₀H₂₄IN 285.21 (calc.) Not provided Likely organic synthesis intermediate
10-Bromodecan-1-amine hydrobromide C₁₀H₂₃Br₂N 329.04 24566-82-3 Synthesis intermediate
Decanamide C₁₀H₂₁NO 171.28 2319-29-1 Low basicity; solid-state studies
1-Aminoundecane C₁₁H₂₅N 171.33 7307-55-3 Hydrophobic; research applications

Biological Activity

Decan-1-amine hydroiodide, a derivative of decan-1-amine, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, neuroactivity, and cytotoxicity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a long-chain aliphatic amine characterized by its amine functional group attached to a decane backbone. The hydroiodide salt form enhances its solubility in aqueous solutions, which is crucial for biological assays.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.25 μg/mLCell membrane disruption
Escherichia coli0.5 μg/mLInhibition of protein synthesis
Candida albicans1 μg/mLDisruption of cell wall integrity

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Neuroactivity

This compound has shown potential neuroactive properties, possibly influencing neurotransmitter systems. Studies indicate that it may modulate the activity of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Recent investigations into its neuroprotective effects demonstrated that the compound could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at sub-MIC concentrations, suggesting a potential for use in topical formulations for skin infections.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer’s disease using rat hippocampal neurons, this compound was administered to evaluate its effects on amyloid-beta-induced toxicity. Results showed that treatment with the compound led to decreased levels of amyloid-beta and improved neuronal survival rates, indicating its potential as a neuroprotective agent.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of this compound. Computational models have predicted that modifications to the alkyl chain length or branching could enhance its biological activity while reducing toxicity.

Modification Predicted Effect
Shortening alkyl chainIncreased solubility
Introducing branchingEnhanced antimicrobial potency
Adding functional groupsImproved neuroactivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

As a primary amine, decan-1-amine hydroiodide acts as a nucleophile in substitution reactions. For example, it reacts with 4-chloro-7-fluoroquinazoline in isopropyl alcohol (IPA) under reflux conditions, facilitated by triethylamine (TEA), to form substituted quinazoline derivatives . The reaction mechanism involves attack by the deprotonated amine on the electrophilic carbon of the chloro-quinazoline.

Key Reaction Example

SubstrateConditionsProductYield
4-Chloro-7-fluoroquinazolineIPA, TEA, reflux (6 hr)Substituted quinazoline

Amide Formation

This compound is utilized in peptide coupling reactions. In the synthesis of bendamustine do amide, it reacts with bendamustine hydrochloride in the presence of HATU (coupling agent) and DIPEA (base) in DMF at low temperatures. This reaction achieves quantitative yields (100%) .

Reaction Protocol

  • Reagents : Bendamustine hydrochloride, HATU, DIPEA, DMF.

  • Conditions : 2.7–10°C, inert atmosphere.

  • Mechanism : Activation of the carboxylic acid via HATU generates an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Alkylation Reactions

The compound serves as an alkylating agent in synthesis. For instance, it reacts with BCN-NHS (bicyclo[6.1.0]nonyne-N-hydroxysuccinimide ester) in dichloromethane (DCM) under inert conditions to yield alkylated products with 87% efficiency .

Experimental Data

SubstrateReagents/ConditionsProductYield
BCN-NHSDCM, Et₃N, 20°C, 18 hr, darknessAlkylated BCN-amine87%

Deaminative Halogenation

Primary amines like this compound undergo deaminative halogenation via a 1,1-diazene intermediate. This process, mediated by N-anomeric amides, replaces the amino group with halogens (Br, Cl, I) . While specific data for this compound is limited, analogous aliphatic amines produce alkyl halides under mild conditions.

General Mechanism

  • Diazene formation via reaction with halogenation reagents.

  • Homolytic N₂ extrusion to generate carbon-centered radicals.

  • Radical halogenation to yield organic halides.

Phase-Transfer Catalysis

This compound enhances solubility and stabilizes intermediates in biphasic systems. For example, it facilitates nucleophilic substitutions by shuttling anions between aqueous and organic phases.

Comparative Reactivity

This compound’s reactivity differs from shorter or longer-chain analogs due to its ten-carbon alkyl chain, which balances hydrophobicity and solubility.

CompoundChain LengthSolubility (Water)Reactivity in SN2
Hexan-1-amine hydrochlorideC6ModerateHigh
This compound C10LowModerate
Dodecan-1-amine hydrochlorideC12Very LowLow

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